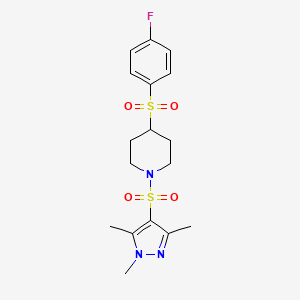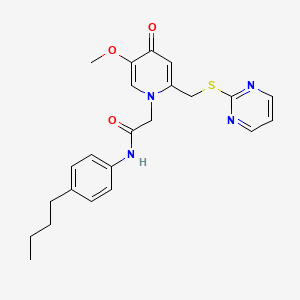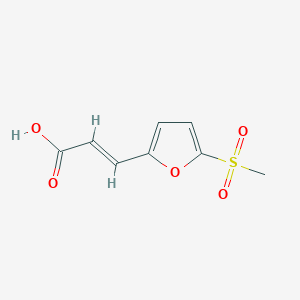![molecular formula C19H20N2O5S B2451321 N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)苯并[d][1,3]二氧杂环戊烯-5-甲酰胺 CAS No. 954614-68-7](/img/structure/B2451321.png)
N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)苯并[d][1,3]二氧杂环戊烯-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. The structure features an isoquinoline backbone, a benzo[d][1,3]dioxole moiety, and an ethylsulfonyl group, indicating it could interact with biological systems in specific, possibly novel ways.
科学研究应用
Chemistry
This compound can serve as a starting point for synthesizing diverse libraries of derivatives, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry.
Biology
Potential bioactive properties could be examined, including enzyme inhibition, receptor binding affinity, and antimicrobial activities. Its structure suggests it might interact with biological targets in innovative ways.
Medicine
If biological activity is confirmed, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide could lead to the development of novel therapeutic agents, particularly if it exhibits unique pharmacokinetic properties or high specificity for particular molecular targets.
Industry
In the industrial context, derivatives of this compound could find use as intermediates in the synthesis of more complex molecules, including drugs and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines in the presence of a Lewis acid like phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: : Sulfonylation of the isoquinoline core using ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzo[d][1,3]dioxole Moiety: : This involves the coupling of a suitable benzo[d][1,3]dioxole derivative through amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling reagent.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This often involves:
Automated Batch Reactors: : To precisely control temperature and reaction time.
Advanced Purification Techniques: : Like recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).
化学反应分析
Types of Reactions
Oxidation: : Undergoes oxidation at specific sites, particularly at the sulfur or amine groups, potentially leading to sulfone or N-oxide derivatives.
Reduction: : Can be reduced at the carbonyl or nitro group, forming respective alcohols or amines.
Substitution: : Aromatic substitutions can occur at the benzodioxole moiety, often leading to diverse functional derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution using reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4).
Major Products
Depending on the specific reactions, major products include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives at the benzo[d][1,3]dioxole moiety.
作用机制
The exact mechanism of action would depend on its specific application. Generally, such compounds may act through:
Receptor Binding: : Mimicking or blocking natural ligands to modulate receptor activity.
Enzyme Inhibition: : Binding to enzyme active sites, altering catalytic activities.
Pathway Modulation: : Affecting signal transduction pathways, altering cellular responses.
相似化合物的比较
Unique Aspects
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which might offer distinct binding properties or biological activities compared to structurally similar compounds.
Similar Compounds
Tetrahydroisoquinoline Derivatives: : Known for their roles in neuropharmacology and as enzyme inhibitors.
Benzodioxole Containing Compounds: : Often explored for their bioactivity in antimicrobial and anticancer research.
Sulfonamide Derivatives: : Widely used in medicinal chemistry for their antibiotic properties.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-27(23,24)21-8-7-13-3-5-16(9-15(13)11-21)20-19(22)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNKGLWGCEZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2451238.png)
![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)
![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)
![N-(benzo[d]thiazol-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2451241.png)
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(2-chlorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2451245.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)


![ethyl 6-(3,4-difluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2451255.png)
